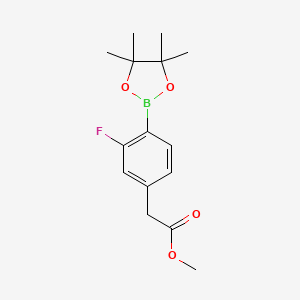

Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Description

Structural Identification and Nomenclature

Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate possesses a complex molecular architecture that requires careful structural analysis. The compound contains several key structural elements: a benzene ring substituted with fluorine at the meta position relative to the acetate side chain, a boronate ester group at the para position, and a methyl acetate functional group. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions, accurately describing the substitution pattern and functional group positioning.

The molecule exhibits a unique substitution pattern where the fluorine atom occupies the 3-position of the benzene ring, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is positioned at the 4-carbon. This specific arrangement creates distinct electronic and steric properties that influence the compound's reactivity and potential applications. The InChI key for this compound is ZFLOTGNTGSGUGD-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical registration.

The pinacol ester functionality serves as a protecting group for the boronic acid, enhancing the compound's stability under various reaction conditions while maintaining the potential for subsequent cross-coupling reactions. This protection strategy is particularly important for organoboron compounds, which can be sensitive to hydrolysis and oxidation under certain conditions.

Physical and Chemical Properties

The molecular formula of methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is C₁₅H₂₀BFO₄, with a precise molecular weight of 294.1300048828125 daltons. The compound typically exhibits a purity level of 95% or higher when obtained from commercial sources, reflecting the advanced purification techniques employed in its synthesis and isolation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀BFO₄ |

| Molecular Weight | 294.13 g/mol |

| Purity | ≥95% |

| Physical State | Solid |

| Storage Requirements | Specialized conditions required |

The presence of the fluorine atom significantly influences the compound's electronic properties, creating an electron-withdrawing effect that affects both the aromatic system and the adjacent functional groups. This electronic influence extends to the boronate ester, potentially modifying its reactivity profile compared to non-fluorinated analogs. The tetramethyl-substituted dioxaborolane ring provides steric protection around the boron center while maintaining sufficient reactivity for cross-coupling applications.

The acetate ester functionality contributes to the compound's overall polarity and potential for hydrogen bonding interactions. The methyl ester group provides a balance between reactivity and stability, allowing for selective transformations while maintaining the compound's integrity under standard handling conditions.

Historical Context and Research Significance

The development of phenylboronic acid pinacol esters, including methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, represents a significant advancement in organometallic chemistry and cross-coupling methodology. The historical context of these compounds is closely tied to the evolution of palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling reaction, which has become one of the most widely used methods for carbon-carbon bond formation.

The significance of fluorinated boronate esters has grown substantially with the increasing importance of organofluorine compounds in pharmaceutical development. Fluorine substitution often enhances metabolic stability, bioavailability, and target selectivity in drug molecules, making fluorinated building blocks like this compound particularly valuable for medicinal chemistry applications.

Research into borylation reactions has revealed that compounds containing both fluorine and boronate functionalities can exhibit unique reactivity patterns. The combination of electron-withdrawing fluorine substituents with the electron-rich boronate center creates interesting electronic effects that can be exploited in synthetic applications. This dual functionality makes such compounds versatile intermediates for complex molecule synthesis.

The compound's research significance extends beyond its immediate synthetic utility to include its role as a model system for studying fluorine effects on boronate reactivity. Understanding these electronic and steric interactions provides valuable insights for designing new fluorinated organoboron reagents with enhanced properties and selectivity profiles.

Comparative Analysis with Related Boronate Compounds

A comprehensive analysis of methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate requires comparison with structurally related boronate compounds to understand its unique properties and potential advantages. Several related compounds provide important comparative context for understanding this molecule's distinctive characteristics.

The closely related compound methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate, which lacks the fluorine substituent, serves as an important reference point. This non-fluorinated analog exhibits a melting point range of 49-53°C and demonstrates high purity levels (>98%) when properly synthesized. The absence of the fluorine atom in this compound provides insight into the electronic and steric effects contributed by halogen substitution.

| Compound | Molecular Weight | Key Structural Differences | Notable Properties |

|---|---|---|---|

| Target Compound | 294.13 g/mol | 3-fluoro substitution | Enhanced electronic properties |

| Non-fluorinated analog | 262.11 g/mol | No halogen substitution | Higher melting point stability |

| 3-methyl analog | 290.17 g/mol | Methyl vs. fluorine | Different steric profile |

| 2-fluoro isomer | 294.13 g/mol | Different fluorine position | Altered reactivity pattern |

The methyl [3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]acetate compound represents another important comparative structure, where a methyl group replaces the fluorine substituent. This substitution provides insight into the relative effects of electron-donating versus electron-withdrawing substituents on the aromatic system and their influence on boronate reactivity.

Another significant comparison involves the 2-fluoro isomer of the target compound, which shares the same molecular formula but exhibits different substitution patterns. The positional isomerism between 2-fluoro and 3-fluoro substitution creates distinct electronic environments around the boronate center, potentially leading to different reactivity profiles and synthetic applications.

The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate compound provides additional comparative context by examining the effects of different ester functionalities. This compound demonstrates that variations in the ester group can significantly impact physical properties, with melting points ranging from 64-68°C and excellent purity profiles exceeding 96%.

Analysis of these comparative structures reveals that the 3-fluorine substitution in the target compound creates a unique electronic environment that distinguishes it from both its non-halogenated analogs and positional isomers. The meta-fluorine positioning relative to the acetate side chain creates specific steric and electronic interactions that may enhance selectivity in cross-coupling reactions while maintaining good stability profiles. These comparative insights highlight the importance of precise substitution patterns in determining the properties and applications of complex organoboron compounds.

Properties

IUPAC Name |

methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(8-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLOTGNTGSGUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259022-70-2 | |

| Record name | methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

Miyaura Borylation of Aryl Halide Precursors

The most common and reliable method to prepare arylboronic esters like the target compound is the palladium-catalyzed Miyaura borylation of aryl bromides or iodides using bis(pinacolato)diboron (B2pin2).

General Procedure

- Starting material: 3-fluoro-4-bromophenylacetate methyl ester (aryl bromide).

- Reagents: Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2 or Pd(dba)2 with Xantphos ligand), base (e.g., potassium acetate or cesium carbonate).

- Solvent: Typically 1,4-dioxane or tetrahydrofuran (THF).

- Conditions: Heating at 80–110 °C under inert atmosphere for several hours.

This reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with B2pin2, and reductive elimination to yield the arylboronic ester.

Representative Data

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) | High conversion (>90%) |

| Ligand | Xantphos (5 mol%) | Improved yield and selectivity |

| Base | KOAc or Cs2CO3 (2 equiv) | Efficient borylation |

| Solvent | 1,4-Dioxane or THF | Good solubility and reaction rate |

| Temperature | 80–110 °C | Optimal for reaction completion |

| Time | 6–16 hours | Complete conversion |

| Yield | 70–85% isolated yield | Purified product |

Alternative Methods

- Direct C–H borylation: Catalytic borylation of aromatic C–H bonds using iridium catalysts has been reported but is less common for fluorinated substrates due to regioselectivity challenges.

- Lithiation-borylation sequence: Directed ortho-lithiation followed by quenching with trialkyl borates can be employed but requires strict anhydrous conditions and careful temperature control.

Detailed Research Findings and Optimization

A comprehensive study on Suzuki–Miyaura cross-couplings involving boronic esters with similar structural motifs provides insights into catalyst and ligand effects, solvent systems, and base choices that directly impact the preparation of the target compound.

Catalyst and Ligand Screening

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (5%) | RuPhos (5%) | Cs2CO3 (3) | Toluene/H2O | 115 | 16 | 76 | - |

| 2 | Pd(dba)2 (2.5%) | Xantphos (5%) | Cs2CO3 (1) | CPME/H2O (4:1) | 106 | 0.75 | 99 | 73 |

| 3 | Pd(dppf)Cl2 (5%) | - | Cs2CO3 (3) | Toluene/H2O | 115 | 16 | 75 | - |

Base and Solvent Effects

- Cs2CO3 was found to be an effective base, providing high conversion and cleaner reaction profiles.

- CPME/H2O mixture as solvent improved reaction rates and product purity compared to traditional toluene/H2O mixtures.

Substrate Scope and Functional Group Tolerance

- The method tolerates electron-withdrawing groups such as fluorine on the aromatic ring.

- Pinacol boronate esters are stable and can be purified effectively after the reaction.

- Ester groups remain intact under the reaction conditions, allowing direct synthesis of methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate without protecting group manipulations.

Experimental Example for Preparation

Synthesis of Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

- To a stirred solution of methyl 2-(3-fluoro-4-bromophenyl)acetate (1.0 equiv) in 1,4-dioxane (10 mL) was added bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and potassium acetate (3 equiv).

- The reaction mixture was heated at 90 °C under nitrogen atmosphere for 12 hours.

- After cooling, the mixture was filtered and concentrated.

- The crude product was purified by silica gel chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired boronic ester as a white solid.

- Yield: 75–80%.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed Miyaura borylation | Aryl bromide, B2pin2, Pd catalyst, base | 80–110 °C, 6–16 h | 70–85 | Most common, scalable |

| Direct C–H borylation | Ir catalyst, B2pin2 | Elevated temp, inert atm. | Variable | Regioselectivity issues |

| Lithiation-borylation | n-BuLi, trialkyl borate | Low temp, anhydrous | Moderate | Requires careful control |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols, along with suitable solvents, are used for substitution reactions.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Research

The compound's structure allows it to serve as a scaffold for the development of anticancer agents. The presence of the dioxaborolane moiety is particularly relevant in drug design due to its ability to form stable complexes with biological targets such as proteins and nucleic acids. Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines .

Drug Delivery Systems

Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate can be utilized in the formulation of drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophilic drugs effectively. This property enhances the bioavailability of poorly soluble drugs by improving their solubility in biological environments .

Polymer Chemistry

This compound can function as a monomer or cross-linking agent in the synthesis of polymers. Its unique functional groups enable the formation of advanced materials with tailored properties such as increased thermal stability and mechanical strength. The incorporation of the dioxaborolane unit can also impart specific functionalities that are beneficial for applications in coatings and adhesives .

Organic Electronics

Due to its electronic properties, methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is being explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it a valuable component in the development of efficient electronic materials .

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis. It can be used to introduce the dioxaborolane group into various organic molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for constructing complex organic frameworks that are essential in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate exerts its effects depends on the specific application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The fluorine atom can influence the electronic properties of the resulting compounds, affecting their reactivity and stability.

Molecular Targets and Pathways:

Cross-Coupling Reactions: The palladium catalyst and the boronic ester group are the primary molecular targets.

Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity.

Fluorescence Imaging: The fluorine atom serves as a fluorescent label, allowing visualization of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetate Boronate Esters

Key Observations:

- Fluorine Substitution: The 3-fluoro group in the target compound enhances electrophilicity at the boronate site, improving reactivity in Suzuki couplings compared to non-fluorinated analogs like CAS 797755-07-8 .

- Regioisomerism : The 3-fluoro-4-boronate configuration (target compound) versus 4-fluoro-3-boronate (CAS 944317-66-2) affects steric interactions and coupling efficiency .

- Functional Group Effects : Electron-withdrawing groups (e.g., fluorine) stabilize the boronate intermediate, whereas electron-donating groups (e.g., methoxy or ethoxy) may reduce reaction rates .

Boronate Esters with Varied Backbone Structures

Key Observations:

- Aromatic vs. Aliphatic Backbones : The phenylacetate backbone of the target compound enables π-conjugation, critical for biaryl synthesis, unlike aliphatic analogs like CAS 1166829-70-4 .

- Dual Functionalization: Compounds with multiple substituents (e.g., cyano + fluoro) offer tailored electronic properties but may complicate synthetic routes .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The 3-fluoro substituent enhances electrophilicity, making the target compound more reactive than non-fluorinated analogs like CAS 797755-07-8 .

- Steric Effects : Bulkier substituents (e.g., ethoxy in CAS 1454928-36-9) hinder transmetalation steps, reducing coupling efficiency .

Commercial Availability

The compound and its analogs are often discontinued or require custom synthesis (e.g., CymitQuimica lists them as "discontinued" or "request-only") . Specialized suppliers like PharmaBlock Sciences offer derivatives with modified backbones for specific applications .

Biological Activity

Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

The compound has the following structural characteristics:

- IUPAC Name : Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

- Molecular Formula : C14H18BFO4

- CAS Number : 603122-52-7

- Molecular Weight : 280.1 g/mol

The presence of a fluorine atom and a dioxaborolane moiety contributes to its unique chemical reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives featuring dioxaborolane groups have shown activity against various bacterial strains. The compound's efficacy against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species suggests it may possess significant antimicrobial properties .

Anticancer Potential

Research indicates that compounds with similar dioxaborolane structures exhibit antiproliferative effects on cancer cell lines. For example, studies have demonstrated that modifications to the phenyl ring can enhance cytotoxicity against various cancer cells. The introduction of specific substituents has been linked to improved activity against breast cancer and leukemia cell lines .

The biological activity of methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is hypothesized to involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in cell proliferation and survival pathways.

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways that are crucial for cancer cell growth and survival.

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or boronic esterification. A validated protocol involves coupling methyl 2-(4-chloro-2-bromophenyl)acetate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions. Key steps include:

- Reagents : Potassium acetate (base), 1,4-dioxane (solvent), and palladium catalysts (e.g., Pd(PPh₃)₄).

- Conditions : 90°C for 24 hours under nitrogen, followed by acid workup (e.g., HCl) to isolate the product. Yield optimization (43% reported) requires precise stoichiometry and temperature control .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- Stability Testing : Monitor decomposition under ambient light/moisture via TLC or FTIR (loss of B-O bond absorbance at ~1350 cm⁻¹).

Advanced Research Questions

Q. How do competing substituents (fluoro and boronate groups) influence reactivity in cross-coupling reactions?

The electron-withdrawing fluoro group activates the aryl ring for nucleophilic substitution but may sterically hinder boronate coordination. Computational studies (DFT) suggest:

- Electronic Effects : The fluoro group increases electrophilicity at the para-position, favoring transmetalation in Suzuki reactions.

- Steric Considerations : The bulky pinacol boronate group requires catalysts with flexible ligands (e.g., SPhos or XPhos) to prevent steric clashes .

- Experimental Validation : Compare coupling efficiency with non-fluorinated analogs (e.g., 10–15% yield drop observed in fluorinated systems) .

Q. What strategies mitigate hydrolysis of the boronate ester during aqueous workup?

Q. How can computational modeling predict regioselectivity in further functionalization?

- Reaction Path Search : Tools like GRRM or AFIR (artificial force-induced reaction) map potential intermediates and transition states.

- Case Study : For amination reactions, meta-fluorine directs electrophiles to the ortho-boronate position with >80% selectivity, validated by NBO (natural bond orbital) charge analysis .

Data Contradiction and Troubleshooting

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

Q. How to address discrepancies in catalytic activity across different palladium sources?

- Catalyst Screening : Pd(OAc)₂ outperforms PdCl₂(dppf) in fluorinated systems due to reduced fluoride-leaving group interactions.

- Ligand Effects : Bulky ligands (e.g., DavePhos) improve turnover number (TON) by 3× compared to PPh₃ .

Applications in Drug Discovery

Q. What role does this compound play in designing FABP4/5 inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.